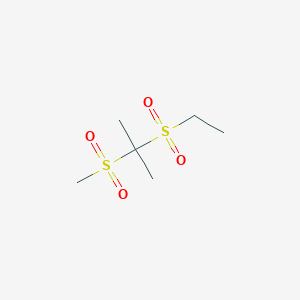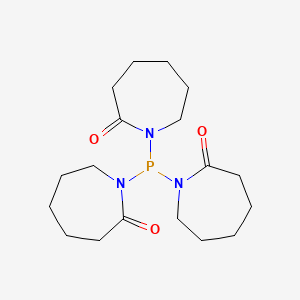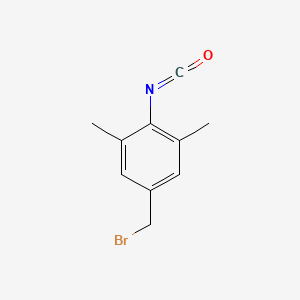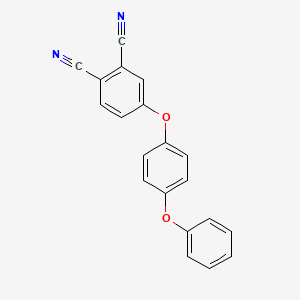![molecular formula C6H8GeO4S2 B14274057 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione CAS No. 185396-51-4](/img/structure/B14274057.png)
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[44]nonane-2,7-dione is a complex organogermanium compound It features a unique spiro structure incorporating oxygen, sulfur, and germanium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with a suitable dithiol and diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The germanium center can undergo nucleophilic substitution reactions, leading to the formation of new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It is used in materials science for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with molecular targets through its germanium center and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a spiro structure but without germanium and sulfur atoms.
2’,3-Dimethyl-3’,4-dioxa-2,8-dithiabicyclo[3.3.0]octane: Another compound with a similar spiro structure but different heteroatoms.
Uniqueness
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
185396-51-4 |
|---|---|
分子式 |
C6H8GeO4S2 |
分子量 |
280.9 g/mol |
IUPAC名 |
3,8-dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4S2/c1-3-5(8)10-7(12-3)11-6(9)4(2)13-7/h3-4H,1-2H3 |
InChIキー |
WHPLRBIGSKBPQW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)O[Ge]2(S1)OC(=O)C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)







![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

